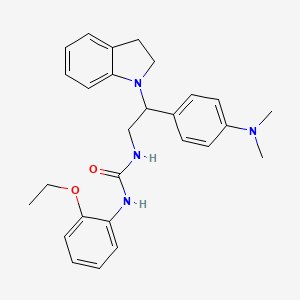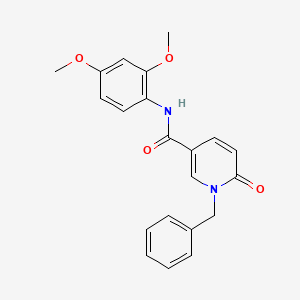![molecular formula C14H27N3O2 B2900448 N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1795491-93-8](/img/structure/B2900448.png)
N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide is a synthetic organic compound that belongs to the class of bipiperidine derivatives This compound is characterized by the presence of an ethyl group, a methoxy group, and a carboxamide group attached to a bipiperidine scaffold
Mecanismo De Acción
Target of Action
Related compounds have been used in the synthesis of various pharmaceuticals such as antidepressants, psychedelic and opiate analgesics .
Mode of Action
It’s worth noting that the compound’s structure suggests potential interactions with its targets that could lead to changes in cellular function .
Result of Action
Related compounds have shown a wide range of biological activities, including cytotoxic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
N-alkylation: The initial step involves the N-alkylation of 4-methoxy-[1,4’-bipiperidine] with ethyl iodide in the presence of a base such as potassium carbonate.
Carboxylation: The resulting N-ethyl-4-methoxy-[1,4’-bipiperidine] is then subjected to carboxylation using phosgene or a similar reagent to introduce the carboxamide group.
Industrial Production Methods
Industrial production of N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted bipiperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Comparación Con Compuestos Similares
N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide can be compared with other similar compounds to highlight its uniqueness:
4-methoxy-[1,4’-bipiperidine]-1’-carboxamide: Lacks the ethyl group, which may affect its pharmacological properties.
N-ethyl-4-hydroxy-[1,4’-bipiperidine]-1’-carboxamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological activity.
N-ethyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxylic acid: The carboxamide group is replaced with a carboxylic acid group, which may influence its solubility and interaction with biological targets.
Propiedades
IUPAC Name |
N-ethyl-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-3-15-14(18)17-8-4-12(5-9-17)16-10-6-13(19-2)7-11-16/h12-13H,3-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMMARLXRVQQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-Chloro-6-fluorophenyl)-1-hydroxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2900366.png)

![6-(4-ethoxyphenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2900368.png)

![3-(furan-2-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2900370.png)

![N-(1-Cyanocyclopropyl)-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2900373.png)
![(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2900375.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2900380.png)



![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2900387.png)
